7-Acetylquinoline-3-carboxylic acid
Overview
Description
7-Acetylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H9NO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The structure of this compound includes a quinoline ring system substituted with an acetyl group at the 7-position and a carboxylic acid group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-acetylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the direct acetylation of 4-hydroxyquinolinone precursors. This process typically involves the reaction of N-substituted-4-hydroxyquinolin-2(1H)-ones with acetic acid in the presence of phosphorus oxychloride (POCl3) or acetyl chloride in pyridine .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave irradiation, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Acetylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Acetylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 7-acetylquinoline-3-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, quinoline derivatives are known to act as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death .
Comparison with Similar Compounds
3-Acetylquinoline: Similar in structure but lacks the carboxylic acid group at the 3-position.
4-Hydroxyquinoline: Contains a hydroxyl group instead of an acetyl group.
Quinoline-3-carboxylic acid: Lacks the acetyl group at the 7-position.
Uniqueness: 7-Acetylquinoline-3-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the quinoline ring.
Biological Activity
7-Acetylquinoline-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of both an acetyl group and a carboxylic acid group enhances its chemical reactivity and biological interactions.
1. Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain quinoline derivatives have been reported to have minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound | MIC (μM) | Target Organism |
---|---|---|
This compound | 0.44 - 34.02 | Staphylococcus aureus, Escherichia coli |
Compound 3f | 0.44 | Mycobacterium tuberculosis |
2. Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. Some derivatives have demonstrated selective inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For example, compounds with specific substitutions at the C3 position have shown IC50 values as low as 1.29 µM against human lung cancer cells (A549) and colorectal cancer cells (HCT116) .
Table 2: Anticancer Activity Against Different Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
Quinoline derivative | 1.29 - 2.13 | A549 (Lung Cancer) |
Quinoline derivative | Varies | HCT116 (Colorectal Cancer) |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins:
- DNA Intercalation : The quinoline ring can intercalate into DNA, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : The acetyl and carboxylate groups can form hydrogen bonds with target proteins, inhibiting their enzymatic activity.
- Induction of Apoptosis : Studies indicate that certain derivatives activate apoptotic pathways by cleaving caspase proteins, leading to programmed cell death in cancerous cells .
Case Study 1: HDAC Inhibition
In a study evaluating the effects of various quinoline derivatives on HDAC isoforms, it was found that specific substitutions at the C3 position significantly enhanced selectivity for HDAC6 over other isoforms. This selectivity is critical for developing targeted cancer therapies .
Case Study 2: Antimicrobial Screening
Another study focused on synthesizing novel derivatives of quinoline-3-carboxylic acids and assessing their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that some compounds exhibited potent antibacterial activity comparable to existing antibiotics .
Properties
IUPAC Name |
7-acetylquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7(14)8-2-3-9-4-10(12(15)16)6-13-11(9)5-8/h2-6H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORIAGSAUPSQET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288009 | |
Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956328-33-8 | |
Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956328-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.